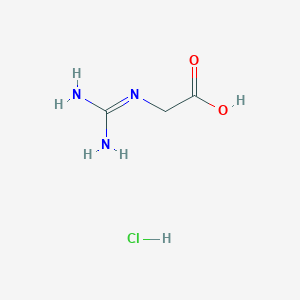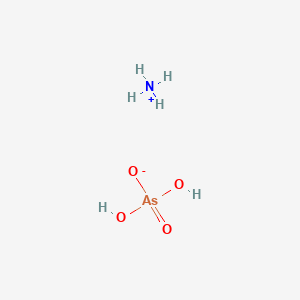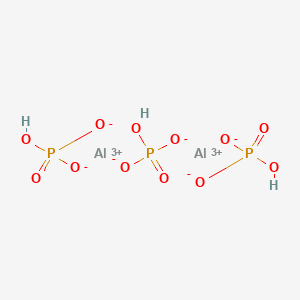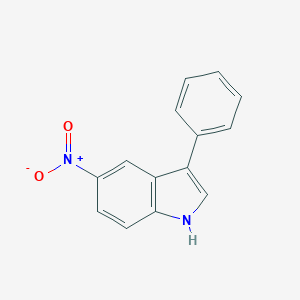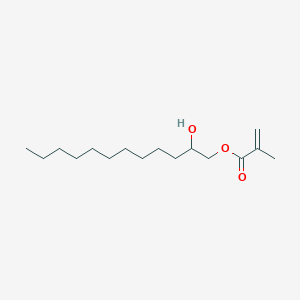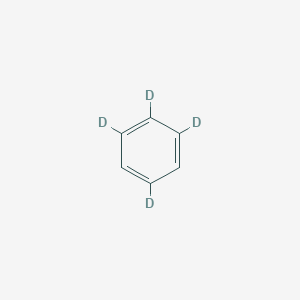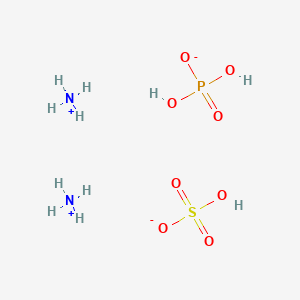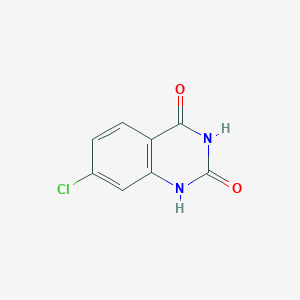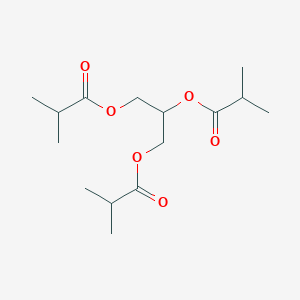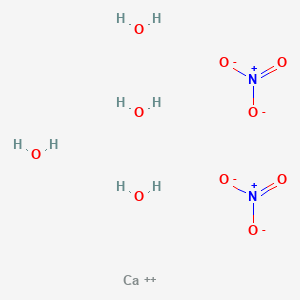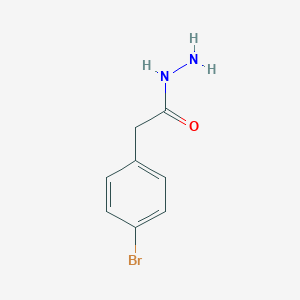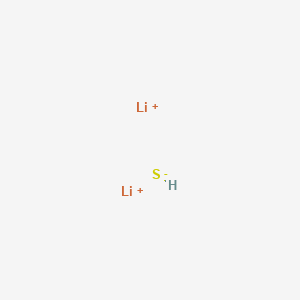
Dilithium;sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium sulfanide is an inorganic compound with the chemical formula Li₂S. It is characterized by its yellow-white deliquescent powder form. In air, it easily hydrolyzes to release foul-smelling hydrogen sulfide gas. This compound crystallizes in the antifluorite motif, described as the salt (Li⁺)₂S²⁻ .
Mechanism of Action
Target of Action
Lithium: primarily targets enzymes such as glycogen synthase kinase 3 and inositol phosphatases , and it also modulates glutamate receptors .
Sulfanides: , on the other hand, are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Lithium: is thought to inhibit its target enzymes, thereby affecting various cellular processes . For instance, the inhibition of glycogen synthase kinase 3 could affect the cell’s energy metabolism.
Sulfanides: act as competitive inhibitors of dihydropteroate synthetase . By blocking this enzyme, sulfanides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by dilithium sulfanide would likely be a combination of those affected by lithium and sulfanides.
Lithium: affects several biochemical pathways, including those involving inositol phosphates and glycogen synthase kinase 3 . These pathways are involved in various cellular processes, including energy metabolism and signal transduction .
Sulfanides: affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The result of dilithium sulfanide’s action would likely be a combination of the effects of lithium and sulfanides.
Lithium: has a number of effects, including mood stabilization in bipolar disorder .
Sulfanides: have antibacterial effects due to their inhibition of folic acid synthesis .
Preparation Methods
Dilithium sulfanide can be synthesized by treating lithium with sulfur. This reaction is conveniently conducted in anhydrous ammonia:
2Li+S→Li2S
Another method involves reducing lithium sulfate with hydrogen, which is a green and cost-effective approach. This method circumvents the disadvantages of many side reactions, complicated purification processes, impure products, and emission of greenhouse gases associated with traditional carbothermal reduction methods .
Chemical Reactions Analysis
Dilithium sulfanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to lithium metal and hydrogen sulfide.
Substitution: It can react with halogens to form lithium halides and sulfur.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and oxygen. Major products formed from these reactions include lithium halides, lithium sulfate, and hydrogen sulfide .
Scientific Research Applications
Dilithium sulfanide has several scientific research applications:
Energy Storage: It is considered for use in lithium-sulfur batteries due to its high theoretical capacity and energy density.
Supercapacitors: Nanocomposites of dilithium and nickel sulfide have shown promising performance as supercapacitor electrodes, exhibiting high specific capacitance and stability.
Synthetic Chemistry: It is used as a reagent in the synthesis of various organometallic compounds and as a precursor for other lithium compounds.
Comparison with Similar Compounds
Dilithium sulfanide can be compared with other similar compounds such as:
Lithium oxide (Li₂O): Unlike dilithium sulfanide, lithium oxide does not release hydrogen sulfide gas upon hydrolysis.
Lithium selenide (Li₂Se): This compound is similar in structure but contains selenium instead of sulfur.
Lithium telluride (Li₂Te): Similar to lithium selenide, but contains tellurium.
Properties
IUPAC Name |
dilithium;sulfanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXUVDYRCDCF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
